N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as CMTM-15, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CMTM-15 has been shown to have a high affinity for the PD-L1 protein, which is known to play a crucial role in the immune system's ability to recognize and attack cancer cells.
Wirkmechanismus
CMTM-15 works by binding to the PD-L1 protein, preventing it from interacting with its receptor, PD-1. This interaction is crucial for cancer cells to evade the immune system's natural defenses. By inhibiting this interaction, CMTM-15 enhances the immune system's ability to recognize and attack cancer cells.
Biochemical and Physiological Effects
CMTM-15 has been shown to have a high affinity for the PD-L1 protein, with an IC50 value of 0.9 μM. This high affinity allows CMTM-15 to effectively inhibit the interaction between PD-L1 and PD-1, enhancing the immune system's ability to recognize and attack cancer cells. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMTM-15 is its high affinity for the PD-L1 protein, which allows for effective inhibition of the PD-L1/PD-1 interaction. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment. However, one limitation of CMTM-15 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of CMTM-15 as a cancer treatment. One potential direction is the development of more potent analogs of CMTM-15 that have even higher affinity for the PD-L1 protein. Another potential direction is the development of combination therapies that include CMTM-15 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further studies are needed to evaluate the safety and efficacy of CMTM-15 in vivo, which could pave the way for clinical trials in humans.
Wissenschaftliche Forschungsanwendungen
CMTM-15 has been extensively studied for its potential therapeutic applications in cancer treatment. The PD-L1 protein is known to be overexpressed in many types of cancer, allowing cancer cells to evade the immune system's natural defenses. CMTM-15 has been shown to inhibit the interaction between PD-L1 and its receptor, PD-1, thereby enhancing the immune system's ability to recognize and attack cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-10(9(14)6-8)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZJOZVEPASACJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.